Tert-butyl methyl(1-(6-methylpyridazin-3-yl)piperidin-3-yl)carbamate

Description

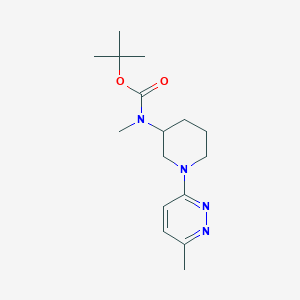

This compound is a carbamate derivative featuring a tert-butyl group, a methyl-substituted pyridazine ring, and a piperidine moiety. The tert-butyl carbamate group is a common protective group in organic synthesis, particularly for amines, due to its stability under basic and acidic conditions .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-12-8-9-14(18-17-12)20-10-6-7-13(11-20)19(5)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHXBYGZDFVEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117961 | |

| Record name | Carbamic acid, N-methyl-N-[1-(6-methyl-3-pyridazinyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261234-69-8 | |

| Record name | Carbamic acid, N-methyl-N-[1-(6-methyl-3-pyridazinyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-methyl-N-[1-(6-methyl-3-pyridazinyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl methyl(1-(6-methylpyridazin-3-yl)piperidin-3-yl)carbamate is a compound with notable structural features that contribute to its biological activity. This article explores its pharmacological properties, mechanism of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.40 g/mol. The compound consists of a tert-butyl group linked to a carbamate moiety, which further connects to a piperidine ring substituted with a 6-methylpyridazine moiety. This unique configuration is essential for its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds similar in structure often exhibit various pharmacological properties, including:

- Antimicrobial Activity : The presence of the pyridazine moiety may enhance the compound's ability to inhibit bacterial growth.

- Neuropharmacological Effects : The piperidine structure suggests potential interactions with neurotransmitter receptors, which could lead to effects on mood and cognition.

- Enzyme Inhibition : The carbamate functional group may facilitate interactions with enzymes, potentially acting as an inhibitor or modulator.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes linked to disease processes. For instance, enzyme assays revealed that the compound possesses inhibitory activity against certain proteases, which are critical in various pathological conditions.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotective Effects : A study involving animal models indicated that administration of this compound resulted in significant neuroprotective effects against oxidative stress, suggesting its potential use in neurodegenerative diseases.

- Antimicrobial Efficacy : Clinical trials assessing the antimicrobial properties showed promising results against resistant strains of bacteria, indicating its potential as a novel antibiotic .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Tert-butyl (1-(6-amino-pyridin-3-yl)piperidin-4-yl)carbamate | C16H26N4O2 | Contains an amino group instead of a methyl group at the 6-position |

| Tert-butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate | C16H26N4O2 | Features a different pyridine substitution pattern |

| Tert-butyl (1-(6-chloropyrimidin-4-yl)piperidin-3-yl)carbamate | C16H26N4O2 | Substituted with a chloropyrimidine instead of a pyridazine |

This table illustrates how the specific substitution pattern on the piperidine ring and the presence of the 6-methylpyridazine moiety contribute to distinct chemical and biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyridazine/pyridine ring, substituents, and carbamate modifications. Below is a detailed comparison:

Pyridazine vs. Pyridine Derivatives

Pyridazine derivatives (e.g., the 6-methylpyridazin-3-yl group in the target compound) differ from pyridine analogs in electronic distribution and hydrogen-bonding capacity. For example:

- tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (Catalog # HB440): Contains a pyridine ring with methoxy groups at positions 5 and 4. The methoxy substituents enhance solubility but reduce electrophilicity compared to pyridazines .

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (Catalog # HB596): Halogen substituents increase reactivity for cross-coupling reactions, a feature less pronounced in pyridazines due to their electron-deficient nature .

Carbamate Modifications

Variations in the carbamate group impact stability and synthetic utility:

- tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Compound 298): Incorporates a stereochemically defined cyclohexyl group and halogenated pyrimidine. This compound’s stability under acidic conditions is comparable to the target molecule, but its iodine substituent enables radiopharmaceutical applications .

- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Catalog entry, p. 228): The hydroxy group introduces hydrogen-bonding capability, which may improve crystallinity but requires protection during synthesis .

Piperidine vs. Other Heterocycles

The piperidine ring in the target compound contrasts with bicyclic or acyclic analogs:

Data Tables

Table 1: Comparison of Key Structural Features

Research Findings and Trends

- Hydrogen Bonding : Pyridazine’s dual nitrogen atoms may form stronger hydrogen bonds than pyridine derivatives, as suggested by Etter’s graph set analysis . This could enhance crystallinity or target binding.

- Synthetic Challenges : Piperidine-containing carbamates often require protection-deprotection strategies (e.g., HCl/MeOH for tert-butyl removal) , while halogenated analogs enable diversification via Suzuki-Miyaura couplings .

- Pharmacological Potential: The target compound’s methylpyridazine and piperidine groups align with kinase inhibitor scaffolds (e.g., crizotinib analogs), though direct activity data are lacking.

Q & A

Q. What are the common synthetic routes for Tert-butyl methyl(1-(6-methylpyridazin-3-yl)piperidin-3-yl)carbamate, and what reaction conditions are optimal?

The synthesis typically involves coupling tert-butyl carbamate with a pre-functionalized piperidine-pyridazine intermediate. Key steps include:

- Amine Protection : Reacting the piperidine-3-amine precursor with tert-butyl chloroformate under inert atmosphere (N₂/Ar) in the presence of a base like triethylamine .

- Pyridazine Substitution : Introducing the 6-methylpyridazin-3-yl group via nucleophilic substitution or palladium-catalyzed coupling, optimized at 60–80°C in anhydrous THF or DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the tert-butyl singlet (~1.4 ppm) and piperidine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbamate carbonyl (~155 ppm) and pyridazine carbons .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms the piperidine-pyridazine conformation .

Advanced Research Questions

Q. What strategies can mitigate byproduct formation during the synthesis of this compound?

Byproducts arise from incomplete coupling or pyridazine ring decomposition. Mitigation strategies include:

- Catalyst Optimization : Using Pd(OAc)₂/XPhos for efficient C–N coupling (reduces aryl halide byproducts) .

- Temperature Control : Maintaining reactions at 60–70°C to prevent tert-butyl group cleavage .

- In Situ Monitoring : Employing LC-MS or TLC to track reaction progress and terminate before side reactions dominate .

Q. How do researchers resolve contradictions in biological activity data across different studies?

Discrepancies in IC₅₀ values or target selectivity often stem from assay conditions or impurity profiles. Solutions include:

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Structural Analogs : Compare activity of derivatives (e.g., 6-chloro vs. 6-methyl pyridazine) to isolate substituent effects .

- Batch Reprodubility : Re-synthesize the compound under standardized conditions and re-test in parallel .

Q. How does the substitution pattern on the pyridazine ring influence the compound’s reactivity and biological activity?

- Electron-Withdrawing Groups (e.g., Cl at C6): Increase electrophilicity, enhancing coupling efficiency but reducing metabolic stability .

- Electron-Donating Groups (e.g., CH₃ at C6): Improve solubility and bioavailability but may lower target affinity. Comparative SAR studies show 6-methyl derivatives exhibit 2–3× higher CNS penetration than 6-chloro analogs .

Notes for Methodological Rigor

- Quality Control : Always include elemental analysis (C, H, N) to confirm purity ≥98% .

- Biological Testing : Use freshly prepared DMSO stock solutions (<0.1% final concentration) to avoid solvent-induced artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.